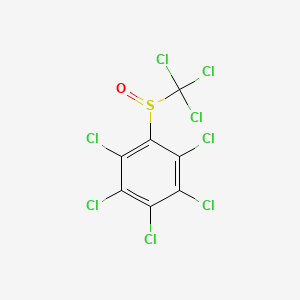
Sulfoxide, pentachlorophenyl trichloromethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoxide, pentachlorophenyl trichloromethyl, also known as 2,3,4,5,6-Pentachlorophenyl(trichloromethyl) sulfoxide, is an organosulfur compound. It contains a sulfinyl (SO) functional group attached to a pentachlorophenyl and a trichloromethyl group. This compound is a derivative of sulfides and is known for its significant dipolar character due to the S-O interaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfoxides are typically prepared by the oxidation of sulfides. Common oxidants include hydrogen peroxide and periodate. Care must be taken to avoid over-oxidation to form sulfones. For example, dimethyl sulfide can be oxidized to dimethyl sulfoxide and further to dimethyl sulfone .
Industrial Production Methods
In industrial settings, the oxidation of sulfides to sulfoxides is often performed using metal-free aerobic oxidation in the presence of aliphatic aldehydes. This method provides excellent selectivity and yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfoxide, pentachlorophenyl trichloromethyl, undergoes various chemical reactions, including:
Oxidation: Sulfoxides can be further oxidized to sulfones.
Reduction: Sulfoxides can be reduced back to sulfides.
Substitution: The sulfinyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate.
Reduction: Dibromoborane-dimethyl sulfide in dichloromethane.
Substitution: Various electrophilic reagents and Lewis acids.
Major Products
Oxidation: Sulfones.
Reduction: Sulfides.
Substitution: α-Functionalized sulfides.
Wissenschaftliche Forschungsanwendungen
Sulfoxide, pentachlorophenyl trichloromethyl, has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and cosmetic materials.
Wirkmechanismus
The mechanism by which sulfoxide, pentachlorophenyl trichloromethyl, exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The S-O bond has an electrostatic aspect, resulting in significant dipolar character, which influences its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide (DMSO): A common solvent with similar sulfinyl functionality.
Alliin: A precursor to the compound that gives freshly crushed garlic its aroma.
Diphenyl sulfoxide: Another sulfoxide with different substituents.
Uniqueness
Sulfoxide, pentachlorophenyl trichloromethyl, is unique due to its specific substituents (pentachlorophenyl and trichloromethyl groups), which confer distinct chemical properties and reactivity compared to other sulfoxides .
Eigenschaften
CAS-Nummer |
74039-46-6 |
|---|---|
Molekularformel |
C7Cl8OS |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(trichloromethylsulfinyl)benzene |
InChI |
InChI=1S/C7Cl8OS/c8-1-2(9)4(11)6(5(12)3(1)10)17(16)7(13,14)15 |
InChI-Schlüssel |
RFFMSSMUKAOONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


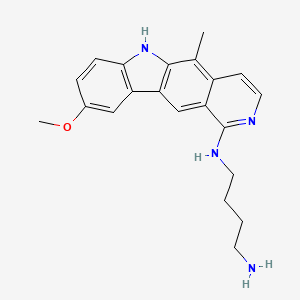
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
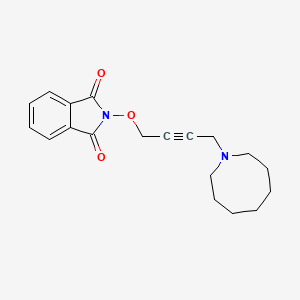
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
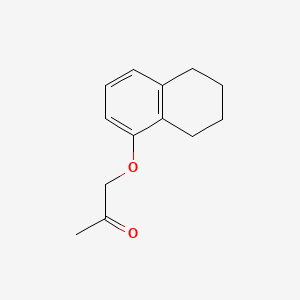
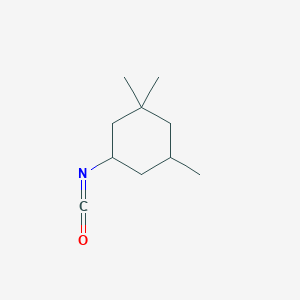
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
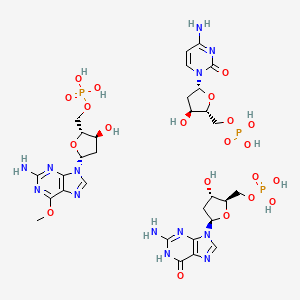
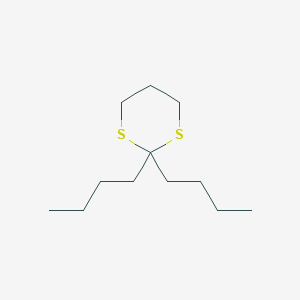
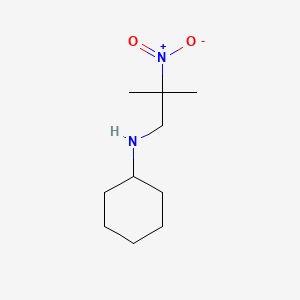
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
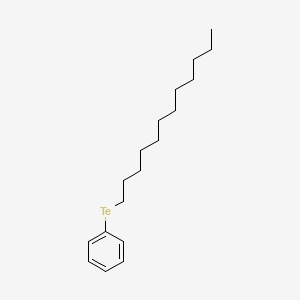

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
